What is Carvedilol-d3 and its primary use in research?
What is Carvedilol-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carvedilol-d3, a deuterated analog of the beta-blocker Carvedilol. Its primary application in research is as a stable isotopically labeled (SIL) internal standard for the accurate quantification of Carvedilol in biological matrices. This document outlines its properties, and use in experimental protocols, and visualizes the analytical workflows, making it an essential resource for researchers in pharmacology, drug metabolism, and bioanalysis.
Core Concepts: The Role of Carvedilol-d3 in Quantitative Analysis
Carvedilol-d3 is structurally identical to Carvedilol, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled Carvedilol by a mass spectrometer, without significantly altering its chemical and physical properties.
In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. Carvedilol-d3 is the ideal internal standard for Carvedilol analysis because it co-elutes with Carvedilol during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of Carvedilol-d3 to each sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly reliable quantification of Carvedilol.
Mass Spectrometry and Chromatographic Properties
The accurate quantification of Carvedilol using Carvedilol-d3 as an internal standard relies on the distinct mass-to-charge (m/z) ratios of their precursor and product ions. The following table summarizes typical mass spectrometric and chromatographic parameters. Note that while the user requested information on Carvedilol-d3, the literature more commonly reports on Carvedilol-d5. The principles and application are identical, with a minor difference in mass.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Carvedilol | 407.1 | 100.1 | 6.0 |
| Carvedilol-d5 | 412.2 | 105.1 | 6.0 |
Experimental Protocol: Quantification of Carvedilol in Human Plasma
This section provides a detailed methodology for the quantification of Carvedilol in human plasma using a deuterated internal standard, based on established LC-MS/MS methods.
Materials and Reagents
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Carvedilol reference standard
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Carvedilol-d3 (or other deuterated Carvedilol) internal standard (IS)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Human plasma (blank)
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Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Preparation of Stock and Working Solutions
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Primary Stock Solutions (1 mg/mL):
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Accurately weigh approximately 10 mg of Carvedilol and Carvedilol-d3 into separate 10 mL volumetric flasks.
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Dissolve the compounds in methanol and bring to volume.
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Working Standard Solutions:
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Prepare a series of Carvedilol working solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
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Internal Standard Working Solution (100 ng/mL):
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Dilute the Carvedilol-d3 primary stock solution with a 50:50 methanol:water mixture.
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Preparation of Calibration Standards and Quality Control Samples
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Calibration Standards:
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Spike blank human plasma with the Carvedilol working solutions to achieve a concentration range of 0.1 to 200 ng/mL.
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Quality Control (QC) Samples:
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Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
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Sample Preparation (Protein Precipitation Method)
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To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Carvedilol-d3 internal standard working solution (100 ng/mL).
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
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Liquid Chromatography (LC) Conditions:
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Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Scan Type: Multiple Reaction Monitoring (MRM)
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Transitions:
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Carvedilol: 407.1 -> 100.1
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Carvedilol-d3: (adjust for specific deuteration, e.g., for d5) 412.2 -> 105.1
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Collision Energy and other parameters: Optimize for the specific instrument.
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Data Analysis
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Quantify Carvedilol in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle of using an internal standard.
Caption: Experimental workflow for Carvedilol quantification.
